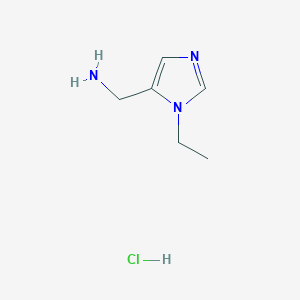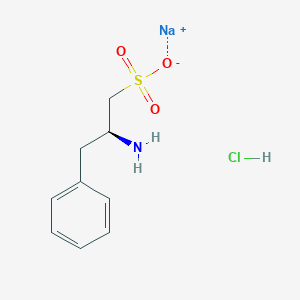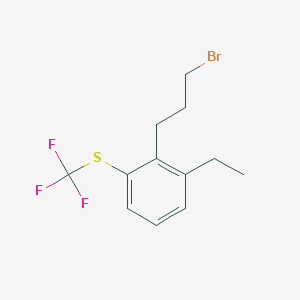
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7Cl2F3O2. This compound is characterized by the presence of both chloro and trifluoromethoxy groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
The synthesis of 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-chloro-3-(trifluoromethoxy)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols
Scientific Research Applications
1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one include:
Properties
Molecular Formula |
C10H7Cl2F3O2 |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
1-chloro-1-[4-chloro-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)6-2-3-7(11)8(4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
WLMBHPJPYAZASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)





